1-AZEPANYL[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE
Overview
Description
1-Azepanyl[2-(2,4-dimethoxyphenyl)-4-quinolyl]methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a 2,4-dimethoxyphenyl group and an azepane ring, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azepanyl[2-(2,4-dimethoxyphenyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate quinoline derivative, followed by cyclization to introduce the azepane ring. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Azepanyl[2-(2,4-dimethoxyphenyl)-4-quinolyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Halogenated quinoline derivatives from substitution.
Scientific Research Applications
1-Azepanyl[2-(2,4-dimethoxyphenyl)-4-quinolyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-azepanyl[2-(2,4-dimethoxyphenyl)-4-quinolyl]methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the azepane ring may enhance the compound’s binding affinity to specific protein targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide.
- 1-Azepanyl[2-(2,4-dimethylphenyl)-4-quinolyl]methanone.
Uniqueness: 1-Azepanyl[2-(2,4-dimethoxyphenyl)-4-quinolyl]methanone stands out due to its unique combination of a quinoline core with an azepane ring and dimethoxyphenyl substitution. This structural arrangement imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
azepan-1-yl-[2-(2,4-dimethoxyphenyl)quinolin-4-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-17-11-12-19(23(15-17)29-2)22-16-20(18-9-5-6-10-21(18)25-22)24(27)26-13-7-3-4-8-14-26/h5-6,9-12,15-16H,3-4,7-8,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYZOZFEKCFARC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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